molecular formula C11H19NO5 B12940258 (2S,3S,4R)-1-Boc-4-hydroxy-3-methylproline

(2S,3S,4R)-1-Boc-4-hydroxy-3-methylproline

Cat. No.: B12940258
M. Wt: 245.27 g/mol
InChI Key: CXYMEVREQDUHPU-CSMHCCOUSA-N
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Description

(2S,3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in peptide synthesis and other organic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of suitable precursors.

    Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors for improved efficiency and scalability. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: PCC, DMSO, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the hydroxy group.

    Deprotection: Formation of the free amine.

Scientific Research Applications

(2S,3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Employed in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid depends on its specific application. In peptide synthesis, the Boc group protects the amine functionality, preventing unwanted side reactions. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4R)-4-Hydroxy-3-methylpyrrolidine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

    (2S,3S,4R)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid: Lacks the hydroxy group, altering its reactivity and applications.

Uniqueness

The presence of both the Boc protecting group and the hydroxy group in (2S,3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid makes it a versatile intermediate in organic synthesis. Its unique combination of functional groups allows for selective reactions and transformations, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(2S,3S,4R)-4-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-6-7(13)5-12(8(6)9(14)15)10(16)17-11(2,3)4/h6-8,13H,5H2,1-4H3,(H,14,15)/t6-,7+,8+/m1/s1

InChI Key

CXYMEVREQDUHPU-CSMHCCOUSA-N

Isomeric SMILES

C[C@@H]1[C@H](CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1C(CN(C1C(=O)O)C(=O)OC(C)(C)C)O

Origin of Product

United States

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